3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid
CAS No.: 1105692-89-4
Cat. No.: VC8406123
Molecular Formula: C9H15NO3S
Molecular Weight: 217.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1105692-89-4 |
---|---|
Molecular Formula | C9H15NO3S |
Molecular Weight | 217.29 g/mol |
IUPAC Name | 3-pentanoyl-1,3-thiazolidine-4-carboxylic acid |
Standard InChI | InChI=1S/C9H15NO3S/c1-2-3-4-8(11)10-6-14-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13) |
Standard InChI Key | IJRFVNUUNPFCSH-UHFFFAOYSA-N |
SMILES | CCCCC(=O)N1CSCC1C(=O)O |
Canonical SMILES | CCCCC(=O)N1CSCC1C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 3-pentanoyl-1,3-thiazolidine-4-carboxylic acid (C₉H₁₅NO₃S) features a thiazolidine core—a saturated ring system comprising three carbon atoms, one sulfur atom, and one nitrogen atom. The pentanoyl group (–CO–(CH₂)₃–CH₃) at position 3 introduces hydrophobicity, while the carboxylic acid (–COOH) at position 4 enhances solubility in polar solvents and potential for salt formation . Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | C₉H₁₅NO₃S |
Molecular Weight | 233.29 g/mol |
Functional Groups | Thiazolidine, pentanoyl, carboxylic acid |
Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |
Stability | Sensitive to hydrolysis under acidic/basic conditions |
The compound’s stereochemistry remains undefined in publicly available data, though analogous thiazolidines often exhibit chirality at carbon 4, influencing biological activity .
Synthetic Methodologies and Reaction Optimization
While no dedicated synthesis for 3-pentanoyl-1,3-thiazolidine-4-carboxylic acid is documented, patented protocols for structurally related N-acyl-thiazolidine-carboxylic acids offer a plausible roadmap . These methods typically involve:
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Acylation of 1,3-Thiazolidine-4-carboxylic Acid:
Reacting the parent thiazolidine-carboxylic acid with a carboxylic acid derivative (e.g., pentanoyl chloride or anhydride) in polar solvents like ethanol or methanol. For example, acetic anhydride reacts with 1,3-thiazolidine-4-carboxylic acid at 40–85°C to yield N-acetyl derivatives . -
Microwave-Assisted Synthesis:
Accelerating reaction kinetics using microwave irradiation, which reduces energy consumption and improves yields . -
Workup and Purification:
Isolation via vacuum filtration, followed by washing with cold ethanol and desiccation.
Table 1 summarizes reaction conditions and yields from analogous syntheses :
Example | Starting Material (g) | Reagent | Solvent | Temp (°C) | Time (h) | Yield (g) |
---|---|---|---|---|---|---|
6 | 2.3 | Acetic anhydride | Ethanol | Reflux | 16 | 6.1 |
12 | 10.3 | Acetic anhydride | Ethanol | Reflux | 16 | 6.1 |
13 | 10.2 | Acetic anhydride | Ethanol | Reflux | 24 | 5.6 |
16 | 10.3 | Acetic anhydride | Ethanol | 22→Reflux | 5 | 5.5 |
These data suggest that prolonged reflux (16–24 h) in ethanol maximizes yields, though excessive heating may promote side reactions like ring-opening or decarboxylation.
Analytical Characterization and Quality Control
Gas chromatography–mass spectrometry (GC-MS) and infrared (IR) spectroscopy are pivotal for characterizing thiazolidine derivatives . For instance:
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GC-MS: Derivatization with N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) enhances volatility, enabling detection of molecular ions (e.g., m/z 233 for the underivatized compound) .
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IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500 cm⁻¹ (S–H stretch) confirm acyl and thiol groups, respectively .
Chromatographic purity is critical for industrial applications, with high-performance liquid chromatography (HPLC) resolving mixtures of 4-carboxy-thiazolidinium salts and N-acyl analogs .
Challenges and Future Directions
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Stereochemical Control: Asymmetric synthesis routes are needed to explore enantiomer-specific bioactivities.
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Stability Studies: Hydrolytic degradation under physiological conditions must be quantified to assess therapeutic potential.
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Ecotoxicology: Environmental impact assessments are essential for agrochemical applications.
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